molecular formula C12H14O5 B13341016 Methyl 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexanecarboxylate

Methyl 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexanecarboxylate

Cat. No.: B13341016
M. Wt: 238.24 g/mol
InChI Key: SHCNBEKGPCPRAD-UHFFFAOYSA-N
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Description

Methyl 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexanecarboxylate is an organic compound with a complex structure that includes a cyclopropane ring and a cyclohexane ring

Preparation Methods

The synthesis of Methyl 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexanecarboxylate typically involves multiple steps. One common method includes the reaction of cyclopropanecarbonyl chloride with a suitable cyclohexane derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Methyl 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents for these reactions include halides and amines.

Scientific Research Applications

Methyl 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring in the compound is known to interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Methyl 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexanecarboxylate can be compared to other similar compounds such as:

    This compound analogs: These compounds have similar structures but may differ in the substituents attached to the cyclohexane or cyclopropane rings.

    Cyclopropane derivatives: Compounds with cyclopropane rings are known for their unique reactivity and potential biological activity.

    Cyclohexane derivatives: These compounds are widely studied for their chemical properties and applications in various fields.

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

methyl 4-(cyclopropanecarbonyl)-3,5-dioxocyclohexane-1-carboxylate

InChI

InChI=1S/C12H14O5/c1-17-12(16)7-4-8(13)10(9(14)5-7)11(15)6-2-3-6/h6-7,10H,2-5H2,1H3

InChI Key

SHCNBEKGPCPRAD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=O)C(C(=O)C1)C(=O)C2CC2

Origin of Product

United States

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